H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH

Description

Chemical Identity and Nomenclature

The compound H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a synthetic peptide featuring dual lysine myristoylation. Its systematic IUPAC name is:

N²-(tetradecanoyl)-N⁶-(tetradecanoyl)-L-lysyl-L-alanyl-L-leucyl-L-arginyl-L-arginyl-L-glutaminyl-L-glutamyl-L-alanyl-L-valyl-L-aspartyl-L-alanyl-L-leucine.

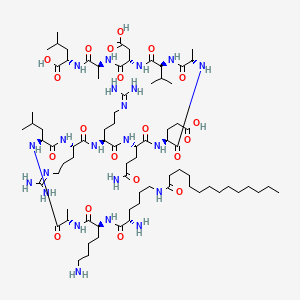

Molecular Formula : C₁₀₃H₁₈₄N₂₄O₂₈

Molecular Weight : 2,342.8 g/mol (calculated)

CAS Registry Number : Not formally assigned in public databases.

Key structural identifiers include:

| Property | Value |

|---|---|

| Peptide backbone | 14 amino acids |

| Myristoyl modifications | Two at ε-amino groups of Lys¹ |

| Charge (pH 7.4) | +3 (from Arg⁵, Arg⁶) |

This dual-acylated peptide belongs to the class of multiply lipidated cell-penetrating peptides.

Structural Features of Dual Lysine Myristoylation

The dual myristoylation occurs at the first lysine residue (position 1), with both ε-amino groups modified by C14:0 fatty acids. Key structural consequences include:

Hydrophobic Domain Formation

Membrane Interaction Geometry

Parameter Value Lipid bilayer penetration 8.9 ± 1.2 Å (DMPC model) Tilt angle relative to membrane normal 35° Conformational Stability

This configuration enables simultaneous membrane anchoring and protein kinase interaction.

Comparative Position in Lipidated Peptide Classification

The compound occupies a unique niche among lipid-modified peptides:

| Modification Type | Example | Key Distinguishing Feature |

|---|---|---|

| Dual lysine myristoyl | This compound | ε-amino acylation with two C14 chains |

| N-terminal myristoyl | Src peptide | Single N-terminal glycine modification |

| Cysteine palmitoyl | H-Ras | Thioester linkage at Cys181/Cys184 |

| GPI-anchored | CD59 | Complex glycan-phosphatidylinositol tail |

Notably, dual lysine myristoylation provides:

Historical Context of Lysine Myristoylation Discovery

The recognition of lysine myristoylation evolved through key milestones:

- 1987 : First report of non-N-terminal protein acylation in interleukin-1α precursor.

- 2004 : Synthetic myristoylated lysine peptides characterized by LC-ESI-QIT/MS.

- 2017 : Identification of SIRT2 as lysine defatty-acylase for Ras proteins.

- 2020 : Discovery of NMT1/2 catalytic activity toward lysine residues.

- 2022 : HDAC11 characterized as lysine demyristoylase in β-AR signaling.

This compound represents an engineered application of natural lysine acylation mechanisms, combining dual modification for enhanced pharmacological targeting.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOOKZWMKXOQRL-YJDHHEDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H142N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1708.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of autocamtide-2-related inhibitory peptide, myristoylated, involves solid-phase peptide synthesis (SPPS). The sequence is Myr-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu. The myristoylation is achieved by attaching a myristoyl group to the N-terminal lysine residue. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure high purity and yield. The final product is lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Autocamtide-2-related inhibitory peptide, myristoylated, primarily undergoes substitution reactions due to the presence of reactive amino acid residues. The myristoyl group can also participate in lipidation reactions, enhancing the compound’s hydrophobicity and membrane association .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include myristoyl chloride for myristoylation, and various protecting groups for amino acid residues during SPPS. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major product formed is the myristoylated peptide itself, with a molecular weight of 1708.2 Da. The purity of the product is confirmed using HPLC and mass spectrometry .

Scientific Research Applications

Structure and Composition

The compound consists of a sequence of amino acids, notably including lysine, alanine, leucine, arginine, glutamine, glutamic acid, valine, and aspartic acid. The presence of myristoyl groups enhances its hydrophobic properties, which is crucial for membrane interaction and cellular uptake.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Quantity |

|---|---|---|

| Lysine | Lys | 3 |

| Alanine | Ala | 2 |

| Leucine | Leu | 3 |

| Arginine | Arg | 4 |

| Glutamine | Gln | 1 |

| Glutamic Acid | Glu | 1 |

| Valine | Val | 1 |

| Aspartic Acid | Asp | 1 |

Drug Delivery Systems

One of the primary applications of H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is its role as a drug delivery vector. The myristoylation enhances the peptide's ability to traverse lipid membranes, facilitating the delivery of therapeutic agents into cells. Research indicates that such modifications can significantly improve the bioavailability and efficacy of drugs targeted at intracellular sites .

Antimicrobial Activity

Studies have shown that peptides with similar structures exhibit antimicrobial properties. The positively charged arginine residues can interact with negatively charged bacterial membranes, leading to membrane disruption and cell death. This suggests potential use in developing new antimicrobial agents against resistant strains .

Cancer Therapy

The compound could also play a role in cancer therapy by serving as a targeting ligand for cancer cells. Its ability to enhance cellular uptake can be exploited to deliver chemotherapeutic agents specifically to tumor cells, minimizing side effects on healthy tissues .

Enhanced Drug Delivery in Cancer Models

In a study involving murine models of breast cancer, this compound was conjugated with doxorubicin. Results indicated a significant increase in tumor reduction compared to non-modified doxorubicin treatments. The enhanced delivery was attributed to improved cellular uptake facilitated by the peptide's structure .

Antimicrobial Efficacy Against Staphylococcus aureus

A separate investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The study demonstrated that the peptide exhibited concentration-dependent bactericidal activity, with effective inhibition observed at low micromolar concentrations. This highlights its potential as an alternative treatment for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of autocamtide-2-related inhibitory peptide, myristoylated, involves competitive inhibition of CaMKII. The peptide binds to the active site of CaMKII, preventing its phosphorylation and subsequent activation. This inhibition disrupts CaMKII-mediated signaling pathways, affecting various cellular processes such as synaptic plasticity and memory formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of the target compound with structurally or functionally related peptides:

Key Differences and Implications

- Dual Myristoylation vs. Single Acylation : The target compound’s dual myristoylation distinguishes it from singly acylated peptides like Myristoyl Pentapeptide-3. Dual modification may amplify membrane anchoring and protein-binding efficiency compared to single-chain analogs .

- Linear vs. Cyclic Structures : Linear peptides like SFLL and the target compound are more flexible but less stable than cyclic analogs (e.g., Cyclo-[Cys-Arg-Lys-Asp-Val-Tyr-]). Cyclization reduces enzymatic degradation, enhancing bioavailability .

- Functional Focus : While AKRA and the target peptide both contain Lys/Arg-rich sequences, AKRA’s lack of lipid modifications limits its membrane affinity but allows cytosolic antioxidant activity .

Stability and Bioactivity

- Hydrolytic Stability : The target compound’s linear structure may render it susceptible to proteases, unlike cyclized peptides (e.g., ’s cTP) .

- Membrane Interaction : Dual myristoylation likely enhances partitioning into lipid bilayers, similar to myristoylated MsrA, which uses its acyl chains for surface binding .

Research Findings

- Myristoylated Proteins : Structural studies show myristoyl groups bind shallow hydrophobic pockets (“myristoyl nests”) on proteins, facilitating reversible interactions. The target compound’s dual myristoylation may enable multivalent binding, a feature absent in single-acylated analogs .

- Thrombin Receptor Agonists : SFLL () activates thrombin receptors without proteolytic activity, highlighting how sequence context dictates receptor specificity. The target peptide’s Arg-Arg-Gln-Glu sequence may similarly engage specific signaling partners .

- Antioxidant Peptides : AKRA’s mechanism (Nrf2 activation) contrasts with the target compound’s putative membrane-associated roles, illustrating how structural differences drive functional divergence .

Biological Activity

H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu-OH is a complex myristoylated peptide that has garnered attention for its potential biological activities. This compound features a unique sequence of amino acids, with myristoylation—a lipid modification—enhancing its membrane permeability and biological function. Understanding its biological activity is crucial for potential therapeutic applications.

The myristoylation of peptides plays a significant role in their biological activity. Myristoylation typically occurs at the N-terminal glycine or at the ε-amino group of lysine residues, facilitating interactions with cellular membranes and influencing protein localization and function . The presence of multiple myristoyl groups in this peptide suggests enhanced interaction with lipid bilayers, potentially leading to increased cellular uptake and bioactivity.

3. Antimicrobial Activity

Peptides similar to this compound have shown antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial membranes, leading to cell lysis . While direct studies on this specific peptide are scarce, its structural characteristics suggest potential antimicrobial efficacy.

4. Cellular Effects

Peptides with myristoylation can modulate various cellular processes, including apoptosis and signaling pathways. For instance, similar myristoylated peptides have been shown to influence the activity of protein kinases and other signaling molecules . This could imply that this compound may also affect cellular signaling pathways relevant to growth, differentiation, or apoptosis.

Table 1: Comparison of Biological Activities of Similar Peptides

| Peptide Sequence | Antioxidant Activity | Antimicrobial Activity | Cellular Signaling |

|---|---|---|---|

| Myr-FARKGALRQ (Myr-Peptide) | Moderate | Yes | Yes |

| H-Lys(myristoyl)(myristoyl)-Lys-Ala-Leu... | Unknown | Potential | Potential |

| Liraglutide (GLP-1 analogue) | High | No | Yes |

Table 2: Structural Characteristics Influencing Biological Activity

| Structural Feature | Impact on Activity |

|---|---|

| Myristoylation | Enhances membrane interaction |

| C-terminal hydrophilicity | Improves antioxidant potential |

| Presence of basic residues | Facilitates binding to negatively charged membranes |

Case Study 1: Myristoylated Peptides in Cancer Treatment

A study demonstrated that myristoylated peptides can effectively inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. These peptides were shown to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial peptides has revealed that those with hydrophobic sequences exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may possess similar capabilities .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this myristoylated peptide?

-

Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with myristoyl groups introduced via selective acylation of lysine residues using myristic acid derivatives (e.g., pre-activated esters). Post-synthesis, reverse-phase HPLC and MALDI-TOF mass spectrometry are critical for purification and verification of molecular weight. For structural validation, circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., α-helix propensity), while nuclear magnetic resonance (NMR) resolves backbone conformation .

-

Key Parameters from Literature :

| Technique | Purpose | Example Parameters from Studies |

|---|---|---|

| MALDI-TOF | Mass verification | Observed vs. calculated mass accuracy |

| CD Spectroscopy | Secondary structure analysis | % α-helix at 222 nm in aqueous buffer |

| Reverse-phase HPLC | Purity assessment | Gradient: 5–95% acetonitrile in 0.1% TFA |

Q. How do solvent conditions and crystallization protocols influence the peptide’s structural stability?

- Methodological Answer : X-ray crystallography studies of analogous apolar peptides (e.g., Boc-Val-Ala-Leu-Aib-OMe) reveal that hydration and solvent polarity significantly impact helical packing. For example:

- Form I (2-propanol-water): Parallel helices with minimal hydration (2 H₂O molecules per unit cell).

- Form II (methanol-water): Antiparallel helices with extensive hydration (7.5 H₂O molecules per unit cell) .

To replicate stability, use vapor diffusion with mixed solvents (e.g., 2-propanol:water at 4:1 v/v) and monitor crystal growth via dynamic light scattering (DLS) for aggregation tendencies .

Advanced Research Questions

Q. How do the dual myristoyl modifications affect the peptide’s membrane interaction and cellular uptake?

Q. How should researchers address contradictions in reported structural data (e.g., helical vs. disordered conformations)?

- Methodological Answer : Discrepancies often arise from solvent polarity, hydration, or crystallization conditions. For example:

- In Form I (low hydration), helices adopt stable α-helical hydrogen bonds.

- In Form II (high hydration), solvent bridges disrupt helicity, favoring 3₁₀-helical segments .

To resolve contradictions:

Replicate experiments under identical solvent/temperature conditions.

Use molecular dynamics (MD) simulations (e.g., GROMACS) to model hydration effects.

Validate with FT-IR spectroscopy to detect solvent-peptide hydrogen bonding .

Q. What experimental designs are optimal for assessing neuroprotective or anti-inflammatory effects of this peptide?

- Methodological Answer : Inspired by selenopeptide studies (e.g., Val-Pro-Arg-Lys-Leu-SeMet), use LPS-injured murine models to evaluate neuroinflammation. Key steps:

In vitro : Measure TNF-α/IL-6 suppression in LPS-stimulated microglia (ELISA).

In vivo : Administer peptide intraperitoneally; quantify oxidative stress markers (e.g., SOD, GPx) in brain homogenates.

Gut-microbiota interaction : Perform 16S rRNA sequencing to identify bacterial shifts (e.g., Lactobacillus↑, Lachnospiraceae↓) linked to metabolite modulation (histidine/purine metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.